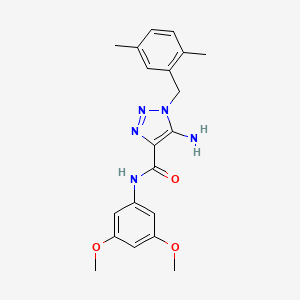
5-amino-N-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a carboxamide moiety. Its chemical structure can be represented as follows:
Antiparasitic Activity
Recent studies have highlighted the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated submicromolar activity (pEC50 > 6) in phenotypic screening assays conducted on infected VERO cells. This activity was attributed to its ability to suppress parasite burden effectively in mouse models of Chagas disease .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. It was evaluated against various human cancer cell lines, revealing significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.
Structure-Activity Relationships (SAR)
The optimization of the triazole core has been crucial in enhancing the biological activity of this compound. Modifications such as fluorination at specific positions have shown to improve potency significantly. For instance, introducing fluorine at the meta or para positions relative to the methoxy groups increased activity by approximately sevenfold, while ortho-substitution drastically reduced it .
Study 1: Efficacy Against Chagas Disease
In a study focused on developing new treatments for Chagas disease, a series of 5-amino-1,2,3-triazole-4-carboxamides were synthesized and screened for activity against T. cruzi. Compound 3 from this series emerged as the most potent candidate with an EC50 value indicating strong efficacy in reducing parasitic load in vivo .
Study 2: Anticancer Activity Assessment
A separate investigation assessed the anticancer potential of various derivatives of the triazole compound. The results indicated that modifications leading to increased lipophilicity and selectivity resulted in enhanced cytotoxicity against multiple cancer cell lines. Notably, compounds with 3,5-dimethoxy substitutions exhibited superior activity compared to their counterparts lacking these groups .
Data Table: Summary of Biological Activities
| Activity | Target | EC50/pEC50 | Notes |
|---|---|---|---|
| Antiparasitic | Trypanosoma cruzi | >6 (submicromolar) | Significant suppression of parasite burden in vivo |
| Anticancer | Various human cancer cells | Variable | Induces apoptosis; structure modifications enhance potency |
Propiedades
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(7-12)11-25-19(21)18(23-24-25)20(26)22-15-8-16(27-3)10-17(9-15)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDABRUOLPIGRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














